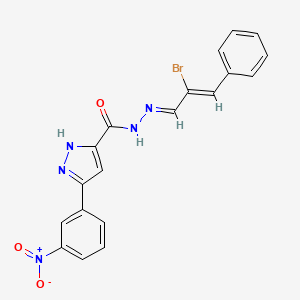![molecular formula C21H18N8 B11674837 N,N'-diphenyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11674837.png)
N,N'-diphenyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This specific compound is characterized by its unique structure, which includes phenyl groups and a pyridinylmethylidene hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized from cyanuric chloride through sequential nucleophilic substitution reactions. Cyanuric chloride reacts with aniline derivatives to form the triazine ring.
Introduction of the Pyridinylmethylidene Hydrazine Moiety: The pyridinylmethylidene hydrazine group is introduced through a condensation reaction between pyridine-4-carbaldehyde and hydrazine hydrate.
Coupling Reactions: The final step involves coupling the triazine core with the pyridinylmethylidene hydrazine moiety under appropriate reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Aplicaciones Científicas De Investigación
N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: A related triazine compound with three pyridinyl groups.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Another triazine compound with potential therapeutic applications.
Uniqueness
N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific structural features, such as the presence of both phenyl and pyridinylmethylidene hydrazine groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H18N8 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
4-N,6-N-diphenyl-2-N-[(E)-pyridin-4-ylmethylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H18N8/c1-3-7-17(8-4-1)24-19-26-20(25-18-9-5-2-6-10-18)28-21(27-19)29-23-15-16-11-13-22-14-12-16/h1-15H,(H3,24,25,26,27,28,29)/b23-15+ |
Clave InChI |
SZVXXWRSXUHUSZ-HZHRSRAPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=NC=C3)NC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=NC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674756.png)

![2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11674769.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11674771.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11674775.png)
![(7E)-2-amino-7-(2-chlorobenzylidene)-4-(2-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11674777.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674784.png)
![N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674794.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11674798.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11674804.png)
![(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674812.png)
![4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol](/img/structure/B11674814.png)

![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11674845.png)
